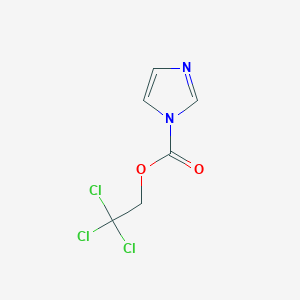

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

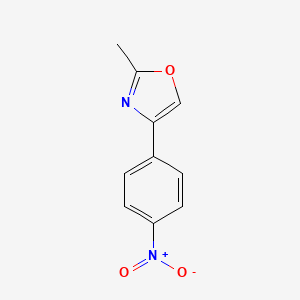

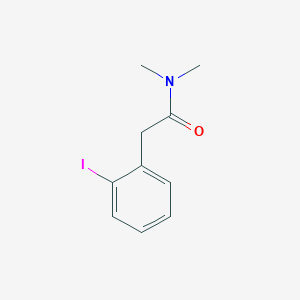

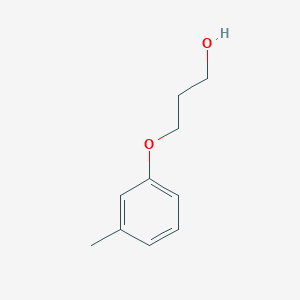

“2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” is a chemical compound with the molecular formula C6H5Cl3N2O2 . It is also known as 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 243.48 g/mol . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Corrosion Inhibition

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate derivatives have been explored for their corrosion inhibition properties. In one study, halogen-substituted imidazoline derivatives demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid solution. Theoretical calculations confirmed that chloride-substituted compounds show better performance, highlighting the potential of these compounds in protective coatings and anti-corrosion treatments (Zhang et al., 2015).

Synthesis of Amidines

The compound has shown excellent reactivity in the synthesis of amidines, a class of organic compounds with wide-ranging applications in pharmaceuticals and agriculture. A method involving the reaction of a nitrile and trihaloethanol in the presence of HCl has been developed to prepare 2,2,2-trichloroethyl imidates, which are then used as reagents for producing amidines under mild conditions. This process highlights the versatility and efficiency of using trihaloethyl imidates in organic synthesis (Caron et al., 2010).

Organic Synthesis Enhancements

Further research has indicated that 2,2,2-trichloroethyl imidates facilitate the preparation of benzimidazoles and imidazopyridines under mild conditions, serving as acylating agents. This method provides a straightforward approach to synthesize these compounds, which are of significant interest in medicinal chemistry due to their biological activities (Caron et al., 2012).

Safety and Hazards

Orientations Futures

While specific future directions for “2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate” are not available, research into imidazole compounds is ongoing due to their wide range of chemical and biological properties . They are being studied for potential applications in areas such as proton conduction research .

Mécanisme D'action

Target of Action

The primary targets of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is known to interact with various biological targets . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical processes, including the regulation of pH and the formation of coordination complexes with metal ions . .

Pharmacokinetics

The compound’s trichloroethyl group may influence its bioavailability and metabolic stability .

Result of Action

Given the compound’s structural similarity to imidazole, it may exhibit similar biological activities, such as acting as a buffer in biological systems or forming coordination complexes with metal ions . .

Action Environment

Factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s behavior .

Propriétés

IUPAC Name |

2,2,2-trichloroethyl imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFFJOICMDOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513679 |

Source

|

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-50-7 |

Source

|

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)